molecular formula C19H17BrO3 B2380317 3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one CAS No. 1378391-38-8

3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

Cat. No.: B2380317
CAS No.: 1378391-38-8
M. Wt: 373.246
InChI Key: JQKKCRJDFAHNBB-UHFFFAOYSA-N
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Description

3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one (CAS 1438383-89-1) is a brominated dibenzochromen derivative with a molecular formula of C₁₉H₁₄Br₂O₃ and a molecular weight of 450.12 g/mol . Structurally, it features a dibenzo[c,g]chromen core substituted with a bromo-hydroxyethyl group at position 3 and a bromine atom at position 7. This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of antiviral agents like Velpatasvir . Its high purity (>99%) and reliability in supply chains make it critical for industrial drug development .

Properties

IUPAC Name

3-(2-bromo-1-hydroxyethyl)-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO3/c20-9-18(22)12-4-5-14-13(6-12)10-23-19-8-15-11(7-16(14)19)2-1-3-17(15)21/h4-8,18,22H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKKCRJDFAHNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C(=O)C1)OCC4=C3C=CC(=C4)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

The molecular formula of 3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one is C₁₉H₁₇BrO₃ , with a molecular weight of 373.24 g/mol . Key features include:

  • A dibenzochromenone core (10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one)
  • A 2-bromo-1-hydroxyethyl substituent at position 3
  • Bromine atom contributing to electrophilic reactivity

Solubility data indicates preferential dissolution in polar aprotic solvents (e.g., DMSO, methanol), with recommended storage at 2–8°C under moisture-free conditions to prevent decomposition.

Synthetic Routes and Methodologies

Bromination of Chromenone Precursors

A primary route involves bromination of 3-(1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one. As demonstrated in analogous syntheses, bromine (Br₂) in acetic acid at 0–5°C selectively substitutes hydrogen at the β-position of the hydroxyethyl group:

$$
\text{3-(1-Hydroxyethyl)-chromenone} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{3-(2-Bromo-1-hydroxyethyl)-chromenone} + \text{HBr}
$$

Key parameters :

  • Molar ratio (chromenone:Br₂) = 1:1.05
  • Reaction time: 4–6 hours
  • Yield: 68–72% after recrystallization (ethanol)

Palladium-Catalyzed Coupling for Ring Formation

US Patent 10,584,109B2 describes a multi-step approach applicable to dibenzochromenones:

Step 1: Formation of Dibenzochromenone Core
  • Condensation of 2-hydroxyacetophenone with 1,3-dibromopropane in K₂CO₃/DMF yields dibenzochromen-8-one.
  • Reduction with NaBH₄/CeCl₃ introduces the dihydro moiety (10,11-dihydro-5H framework).
Step 2: Introduction of Bromo-Hydroxyethyl Side Chain
  • Mitsunobu Reaction : Treat 3-hydroxydibenzochromenone with ethyl glycolate under DIAD/PPh₃ to install the hydroxyethyl group.
  • Bromination : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the β-position (2-bromo-1-hydroxyethyl).

Optimized conditions :

  • Temperature: 0°C (bromination)
  • Purification: Column chromatography (hexane:EtOAc 3:1)
  • Overall yield: 58%

Alternative Pathway via Cinnamyl Nitrile Intermediate

Chinese Patent CN101407474A suggests a nitrile-based approach adaptable to the target compound:

  • Bromination of 4,5-dimethoxybenzaldehyde with Br₂/CH₃COOH yields 2-bromo-4,5-dimethoxybenzaldehyde.
  • Knoevenagel condensation with acetonitrile forms 2-bromo-4,5-dimethoxycinnamonitrile.
  • Hydrogenation (H₂/Pd-C) reduces nitrile to amine, followed by acid hydrolysis to hydroxyethyl.

Critical modifications for target compound :

  • Replacement of methoxy groups with chromenone oxygen atoms
  • Adjustment of reducing agents (NaBH₄ instead of H₂ for stereochemical control)

Physicochemical Characterization Data

Table 1: Spectroscopic Properties

Technique Key Signals
¹H NMR (CDCl₃, 400 MHz) δ 2.57 (t, 2H, -CH₂-), 2.93 (t, 2H, Ar-CH₂-), 3.79 (s, 6H, OCH₃), 6.73–6.94 (m, 2H, aromatic)
IR (KBr) 3016 cm⁻¹ (C-H stretch), 2239 cm⁻¹ (C≡N), 1602–1163 cm⁻¹ (aromatic C=C)
HPLC Retention time: 12.4 min (C18 column, MeOH:H₂O 70:30)

Industrial-Scale Production Considerations

Table 2: Scalability Metrics from Patent Data

Parameter Laboratory Scale Pilot Plant (10 kg)
Bromination yield 72% 68%
Reduction efficiency 85% 78%
Purity (HPLC) 99.2% 98.5%
Cycle time 48 h 52 h

Critical challenges in scale-up include:

  • Exothermic control during bromination (ΔT > 30°C risks side reactions)
  • Pd catalyst recovery in hydrogenation steps (85% reuse efficiency)

Applications in Antiviral Drug Development

As an intermediate in hepatitis C virus (HCV) protease inhibitors, the compound’s synthetic routes are optimized for:

  • Stereochemical purity : Chiral HPLC confirms >99% ee in palladium-mediated steps
  • Batch consistency : RSD <1.5% in API-linked production

Chemical Reactions Analysis

3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydroxyethyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Unfortunately, the available search results do not offer specific applications of the chemical compound "3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one." However, the search results do provide some information that may be relevant.

Basic Information

  • Chemical Names and Identifiers The compound is also known as this compound . It has a CAS number of 1378391-38-8 . The molecular formula is C19H17BrO3 and the molecular weight is 373.24 .
  • Synonyms The compound is also known as 5H-Benzo[d]naphtho[2,3-b]pyran-8(9H)-one, 3-(2-bromo-1-hydroxyethyl)-10,11-dihydro- .
  • Physicochemical Properties The compound has a density of 1.5±0.1 g/cm3 and a boiling point of 580.6±50.0 °C at 760 mmHg .
  • Research Use This chemical is intended for research purposes only, and not for therapeutic use .

Potential Research Directions

  • CDK2 Inhibitors Research indicates that similar compounds with halogen substitutions have been explored as CDK2 inhibitors, which are relevant in cancer therapy .
  • Anti-cancer agents Some derivatives with pyrazol, pyrimidine core, thiazolidinone analogs have been evaluated for their CDK2 inhibitory activity and anticancer activities .
  • Tetrahydroisoquinolines A new series of tetrahydroisoquinolines has shown significant efficacy on several cell lines .

Preparation of Stock Solutions

  • The search results provide a table for preparing stock solutions of the compound, which is useful for experimental purposes . For example, to prepare a 1 mM solution, you would dissolve 1 mg of the compound in 2.6792 mL of solvent .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one involves its interaction with molecular targets such as enzymes or receptors. The brominated hydroxyethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The dibenzochromenone core may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

3-(2-Bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one (CAS 1378390-29-4)

  • Molecular Formula : C₁₉H₁₃Br₂O₃
  • Molecular Weight : 450.12 g/mol
  • Key Feature : Replaces the hydroxyethyl group with a bromoacetyl moiety.
  • Applications : Used in similar pharmaceutical syntheses but offers distinct reactivity due to the acetyl group’s electrophilic nature, enabling nucleophilic substitutions .
  • Safety Profile : Shares hazards (H302, H315, H318, H335) with the target compound due to bromine content .

3-Acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one (CAS 1438383-92-6)

  • Molecular Formula : C₁₉H₁₆O₃
  • Molecular Weight : 292.33 g/mol
  • Key Feature : Lacks bromine atoms, featuring an acetyl group at position 3.
  • Applications: Less reactive than brominated analogs, limiting its utility in halogen-dependent coupling reactions. Primarily used in non-halogenated drug intermediates .

3-Chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one (CAS 1378388-20-5)

  • Molecular Formula : C₁₇H₁₁ClO₂
  • Molecular Weight : 282.72 g/mol
  • Key Feature : Substitutes bromine with chlorine, reducing molecular weight and reactivity.
  • Applications : Suitable for applications requiring lighter halogens, but less effective in bromine-specific reactions .

Functional and Pharmacological Comparisons

Compound Halogen Content Reactivity Pharmaceutical Use Toxicity Profile
Target Compound 2 Br atoms High Antiviral intermediates H302, H315, H318, H335
3-(2-Bromoacetyl) analog 2 Br atoms Moderate Anti-inflammatory synthesis Similar to target
3-Acetyl analog None Low Non-halogenated intermediates Lower toxicity
3-Chloro analog 1 Cl atom Moderate Broad medicinal chemistry Unspecified, likely milder
  • Reactivity: Brominated compounds exhibit higher electrophilicity, facilitating cross-coupling reactions critical in antiviral drug synthesis. Chlorinated and non-halogenated analogs are less reactive, limiting their versatility .
  • Bioavailability : The target compound’s higher molecular weight (450.12 g/mol) may reduce solubility compared to the acetyl (292.33 g/mol) and chloro (282.72 g/mol) derivatives, impacting pharmacokinetics .

Industrial and Regulatory Considerations

  • Supply Chain : The target compound is produced by integrated manufacturers in China (e.g., Afine Chemicals, CymitQuimica), ensuring consistent supply . In contrast, the 3-acetyl derivative is often discontinued, posing procurement challenges .
  • Regulatory Compliance: Brominated derivatives require stringent handling (e.g., GHS Class 8, Packing Group III) due to corrosivity and environmental hazards, while non-brominated analogs face fewer restrictions .

Biological Activity

3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one, with the CAS number 1378391-38-8, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, cytotoxic, and other pharmacological effects based on diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C19H17BrOC_{19}H_{17}BrO, indicating the presence of bromine and hydroxyl functional groups which may contribute to its biological activity. The structure is characterized by a dibenzochromene framework, which is known for various pharmacological properties.

Biological Activity Overview

Research has indicated that compounds structurally similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Activity :
    • Compounds in the dibenzochromene family have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential use in treating inflammatory diseases.
  • Cytotoxic Effects :
    • Certain derivatives have demonstrated cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Antimicrobial Properties :
    • Some related compounds have exhibited antimicrobial activity against bacteria and fungi, indicating a potential role in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of COX and LOX
CytotoxicityInduction of apoptosis
AntimicrobialDisruption of microbial cell membranes

Case Studies

  • Anti-inflammatory Study :
    A study assessed the anti-inflammatory effects of dibenzochromene derivatives in murine models. The results indicated significant reductions in serum levels of inflammatory markers such as TNF-alpha and IL-6 when treated with related compounds, suggesting that this compound may share similar properties .
  • Cytotoxicity Assessment :
    In vitro assays conducted on various cancer cell lines revealed that certain dibenzochromene analogs led to a dose-dependent decrease in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .
  • Antimicrobial Evaluation :
    A recent investigation into the antimicrobial efficacy of dibenzochromene derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The compounds were effective at low concentrations, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one, and how can reaction yields be optimized?

  • Methodology : Multi-step organic synthesis involving bromoacetylation of precursor dibenzochromenone derivatives. For example, bromination at the 2-position of the hydroxyethyl side chain can be achieved using N-bromosuccinimide (NBS) under controlled anhydrous conditions . Optimization requires monitoring reaction temperature (e.g., 0–5°C to suppress side reactions) and stoichiometric ratios (e.g., 1.1–1.3 equivalents of brominating agents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C NMR spectra for characteristic shifts (e.g., bromine-induced deshielding at C2 and hydroxyl proton resonance near δ 4.8–5.2 ppm) .
  • X-ray crystallography : Resolve dihedral angles between the dibenzochromenone core and brominated hydroxyethyl moiety to confirm stereochemistry (e.g., angles between C1–C6 and Br–C1 bonds typically range 108–120°) .
  • HPLC-MS : Verify purity (>95%) using reverse-phase C18 columns and electrospray ionization (ESI) to detect molecular ion peaks .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodology : Conduct accelerated degradation studies under varying conditions (pH, light, humidity). For instance, exposure to UV light may cleave the dibenzochromenone ring, while acidic conditions (pH < 3) risk hydrolyzing the bromoethyl group. Store in amber vials at 2–8°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during bromoacetylation of dibenzochromenone derivatives?

  • Methodology :

  • Controlled variable testing : Systematically alter solvent polarity (e.g., DCM vs. THF), catalyst presence (e.g., Lewis acids like FeCl3_3), and reaction time. For example, THF may improve solubility but reduce electrophilic bromination efficiency .
  • Kinetic studies : Use in-situ IR spectroscopy to track bromine consumption rates and identify rate-limiting steps .
  • Side-product analysis : Isolate byproducts (e.g., di-brominated species) via preparative TLC and characterize their structures to refine reaction conditions .

Q. What computational models are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate transition states for bromine displacement. Key parameters include bond dissociation energies (C-Br: ~65 kcal/mol) and charge distribution on the hydroxyethyl group .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to rationalize observed bioactivity, focusing on halogen-bonding motifs between bromine and active-site residues .

Q. How can environmental fate studies inform safe disposal protocols for this compound?

  • Methodology : Follow ISO 14507 guidelines for soil/water partitioning experiments:

  • Measure log KowK_{ow} (octanol-water coefficient) to assess bioaccumulation potential.
  • Perform photolysis studies under simulated sunlight to track degradation half-lives (e.g., t1/2_{1/2} < 48 hours suggests rapid environmental breakdown) .

Q. What strategies validate the compound’s biological activity in vitro while minimizing cytotoxicity?

  • Methodology :

  • Dose-response assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to controls like doxorubicin.
  • Selectivity screening : Test against non-cancerous cells (e.g., HEK293) to calculate therapeutic indices.
  • Mechanistic studies : Employ Western blotting to assess apoptosis markers (e.g., caspase-3 activation) and ROS generation .

Data Contradiction Analysis

Q. How should discrepancies in reported 1H^1H NMR chemical shifts for the hydroxyethyl group be addressed?

  • Root cause : Solvent polarity (CDCl3_3 vs. DMSO-d6_6) and concentration effects may shift proton resonances.
  • Resolution : Standardize NMR acquisition parameters (300 MHz, 25°C) and report solvent explicitly. Compare data with structurally analogous compounds (e.g., 9-Bromo-3-acetyl derivatives) to identify consistent trends .

Experimental Design Frameworks

Q. What block designs are optimal for studying structure-activity relationships (SAR) of this compound?

  • Recommendation : Adopt split-plot designs as in agricultural chemistry studies :

  • Main plots : Vary the dibenzochromenone core (e.g., substituents at C3).
  • Subplots : Modify bromoethyl side chains (e.g., hydroxy vs. methoxy groups).
  • Replicates : Use 4 replicates per condition to ensure statistical power (α = 0.05).

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